molecular formula C8H6BrNO2 B3026628 3-(6-Bromopyridin-3-yl)acrylic acid CAS No. 1035123-89-7

3-(6-Bromopyridin-3-yl)acrylic acid

Cat. No.: B3026628
CAS No.: 1035123-89-7
M. Wt: 228.04
InChI Key: MZIMKUQFGDVIID-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Chemical Profile 3-(6-Bromopyridin-3-yl)acrylic acid ( 1035123-89-7) is a high-purity brominated pyridine derivative that serves as a versatile and valuable building block in organic synthesis and materials science research . This compound, with a molecular formula of C 8 H 6 BrNO 2 and a molecular weight of 228.04 g/mol, is characterized by its acrylic acid moiety attached to a bromo-substituted pyridine ring, a structure that facilitates further functionalization . Researchers must note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Uses This compound is primarily employed as a key synthetic intermediate in medicinal chemistry and polymer science. Its structure makes it a promising precursor for the synthesis of novel acrylate-based copolymers . Such copolymers, particularly those synthesized with co-monomers like glycidyl methacrylate (GMA) and methacrylic acid (MA), have demonstrated significant potential in advanced material applications due to their thermal stability and biological activity . Research highlights its role in creating polymers with high antibacterial efficacy and utility in drug-releasing systems , making it relevant for developing new therapeutic carriers and biomedical materials . Handling and Storage Information To preserve the stability and integrity of the product, it must be stored under an inert atmosphere and at a constant temperature of 2-8°C, requiring cold-chain transportation . Researchers should handle this material with appropriate personal protective equipment. The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(6-bromopyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIMKUQFGDVIID-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C=C/C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 6 Bromopyridin 3 Yl Acrylic Acid and Its Analogues

Classical and Modern Synthetic Routes

The preparation of 3-(6-bromopyridin-3-yl)acrylic acid and related structures often relies on well-established condensation reactions and strategic modifications of precursor molecules.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds, particularly for producing α,β-unsaturated ketones, which are conjugated enones. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.org It is a modification of the aldol (B89426) condensation and is typically catalyzed by a weakly basic amine. wikipedia.org

In the context of acrylic acid derivative synthesis, the Knoevenagel condensation provides a direct route. The reaction condenses an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. wikipedia.orgmdpi.com For instance, the reaction of an appropriate aldehyde with malonic acid in pyridine (B92270) under reflux or ultrasonic irradiation can yield acrylic acid derivatives. brazilianjournals.com.br The Doebner modification of the Knoevenagel condensation is particularly relevant when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This variation often uses pyridine as a solvent and is accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

A general procedure for synthesizing acrylic acid derivatives via Knoevenagel condensation involves charging a flask with the aldehyde, malonic acid, and pyridine, followed by heating under reflux or sonication. brazilianjournals.com.br The workup typically includes adding water and acidifying to precipitate the product, which is then purified by recrystallization. brazilianjournals.com.br The use of catalysts like boric acid has also been explored to promote the condensation under green chemistry principles. mdpi.com

The synthesis of this compound often begins with commercially available or readily synthesized precursors. A key starting material is 6-bromopyridine-3-carbaldehyde. This aldehyde can then undergo a Knoevenagel condensation with malonic acid to yield the target acrylic acid. The strategic placement of the bromo substituent on the pyridine ring is crucial for subsequent derivatization and cross-coupling reactions.

Another precursor, 3-acetyl-6-bromopyridine, can also be utilized. thermofisher.com This ketone can potentially be converted to the corresponding acrylic acid through various synthetic transformations. The functionalization of the pyridine ring, for instance, through bromination, provides a handle for introducing the acrylic acid side chain and for further modifications. The availability and stability of these functionalized pyridine precursors are key to the successful synthesis of the final product. nih.gov

Advanced Catalytic Approaches in the Synthesis of Pyridine-Acrylic Acid Systems

Modern synthetic chemistry has seen a surge in the use of advanced catalytic systems to construct complex molecules with high efficiency and selectivity. The synthesis of pyridine-acrylic acid systems has greatly benefited from these developments.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura, Heck, and Sonogashira reactions are prominent examples that have been applied to the synthesis of pyridine-substituted acrylic acids.

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is known for its tolerance of a wide range of functional groups and generally gives high yields. nih.gov It has been used to synthesize various pyridine derivatives by coupling a bromopyridine with a suitable boronic acid. nih.govnih.govorganic-chemistry.org For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with different (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst to produce a series of thienylpyridazine derivatives. nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.org This reaction has been employed in the synthesis of cinnamic acid derivatives. odinity.com For instance, the reaction of an aryl halide with acrylic acid in the presence of a palladium catalyst and a base can yield the corresponding substituted acrylic acid. odinity.com While highly effective, the Heck reaction can sometimes be limited by the reactivity of the substrates and the stability of the catalyst. rug.nl

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing alkynylpyridines, which can be further transformed into acrylic acid derivatives. nih.gov The Sonogashira reaction has been used to synthesize various heterocyclic compounds, including imidazopyridine derivatives. wikipedia.org The reaction conditions are generally mild, but the copper co-catalyst can sometimes lead to side reactions. libretexts.org

Recent advancements in these cross-coupling reactions have focused on developing more active and stable catalysts, as well as exploring greener reaction conditions. For example, ligandless palladium catalysts and palladacycles have been developed to improve catalyst stability and activity. libretexts.orgrug.nl

Ultrasound-assisted synthesis has emerged as a powerful technique in organic chemistry, offering advantages such as reduced reaction times, increased yields, and cleaner reactions. brazilianjournals.com.br The application of ultrasonic irradiation to the Knoevenagel condensation has been shown to be a fast and efficient method for synthesizing acrylic acid derivatives on a multigram scale. brazilianjournals.com.brsscdt.org

In a comparative study, the synthesis of acrylic acid derivatives via Knoevenagel condensation was performed under both conventional heating (reflux) and ultrasound irradiation. brazilianjournals.com.br The results demonstrated that the sonochemical method significantly reduced the reaction time from 24 hours to just 1 hour and, in many cases, led to higher yields. brazilianjournals.com.br This methodology has been successfully applied to the synthesis of various acrylic acid derivatives, highlighting its potential for the efficient production of compounds like this compound. brazilianjournals.com.brbrazilianjournals.com.br The use of ultrasound is considered a green chemistry approach as it can lead to more energy-efficient processes.

Derivatization and Structural Modification of this compound

The structure of this compound offers multiple sites for derivatization and structural modification, allowing for the synthesis of a diverse library of related compounds. The bromine atom on the pyridine ring, the carboxylic acid group, and the acrylic double bond are all amenable to chemical transformations.

The bromo substituent serves as a versatile handle for various cross-coupling reactions. As discussed previously, Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide array of aryl, heteroaryl, vinyl, or alkynyl groups at this position. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry or the tuning of electronic properties in material science.

The carboxylic acid group can be readily converted into a variety of other functional groups. Esterification with different alcohols can produce a range of esters. Amide coupling with various amines can lead to a diverse set of amides. The carboxylic acid can also be reduced to the corresponding alcohol or converted to an acyl halide for further reactions.

The acrylic double bond can undergo several reactions, including hydrogenation to the corresponding saturated propionic acid derivative. It can also participate in cycloaddition reactions or be subjected to other electrophilic additions to introduce further functionalization.

These derivatization strategies provide a powerful platform for generating a wide range of analogues of this compound, each with potentially unique biological activities or material properties.

Esterification: Synthesis of Alkyl 3-(6-Bromopyridin-3-yl)acrylates

The conversion of the carboxylic acid group of this compound into its corresponding alkyl esters is a fundamental transformation. This is typically achieved through well-established esterification protocols that can be broadly categorized into acid-catalyzed reactions and coupling agent-mediated processes. google.comchemra.com

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of a simple alcohol (e.g., methanol (B129727) or ethanol) which also serves as the solvent, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl). commonorganicchemistry.com The reaction is driven to completion by the large excess of the alcohol and sometimes by the removal of water. google.com

Coupling Agent-Mediated Esterification: For more sensitive substrates or when using more complex alcohols, coupling agents are employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective alternative for acid-sensitive compounds. commonorganicchemistry.com Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also commonly used to simplify product purification. commonorganicchemistry.com

Alkylation of the Carboxylate: An alternative route involves the deprotonation of the carboxylic acid with a base to form a carboxylate salt, which is then alkylated with an alkyl halide, such as methyl iodide. commonorganicchemistry.com This method is useful but requires consideration of potential side reactions if other nucleophilic sites are present in the molecule.

Table 1: Common Esterification Methods and Reagents

MethodReagentsSubstrate Suitability
Fischer-Speier EsterificationAlcohol (as solvent), H₂SO₄ or HClGood for simple, primary, and secondary alcohols. commonorganicchemistry.com
Steglich EsterificationAlcohol, DCC, DMAPSuitable for acid-sensitive substrates and tertiary alcohols. commonorganicchemistry.com
EDC/DMAP CouplingAlcohol, EDC, DMAPSimilar to Steglich but with easier workup.
AlkylationBase (e.g., NaH, K₂CO₃), Alkyl Halide (e.g., MeI)Useful alternative, but potential for N-alkylation on the pyridine ring. commonorganicchemistry.com

Amidation and Peptide Coupling Analogues

The synthesis of amide derivatives from this compound is crucial for creating analogues, including those that mimic peptide structures. This transformation is almost exclusively carried out using coupling reagents that activate the carboxylic acid for nucleophilic attack by a primary or secondary amine. thieme-connect.denih.gov

The process involves the in-situ formation of an activated intermediate, such as an O-acylisourea ester (with carbodiimides like DCC or EDC) or an active ester (with additives like N-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure®)). oxymapure.com These intermediates are highly reactive towards amines, leading to the formation of a stable amide bond. The addition of additives like HOBt or OxymaPure® is known to increase reaction rates, suppress side reactions, and minimize racemization when chiral amines are used. oxymapure.com

A wide array of modern coupling reagents are available, each with specific advantages. For instance, phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient. oxymapure.com Propane phosphonic acid anhydride (B1165640) (T3P®) has emerged as a particularly green and effective reagent that produces non-toxic, water-soluble byproducts, simplifying purification. nih.gov

Table 2: Selected Amide Coupling Reagents

Reagent ClassExamplesKey Features
CarbodiimidesDCC, EDCWidely used, often with additives like HOBt or DMAP to improve efficiency.
AdditivesHOBt, HOAt, OxymaPure®Suppress side reactions and racemization; increase reaction rates. oxymapure.com
Phosphonium SaltsPyBOP, PyAOPHigh coupling efficiency.
Aminium/Uronium SaltsHBTU, HATU, HCTUFast reaction kinetics and high yields.
Phosphonic Acid AnhydrideT3P®Environmentally friendly with easy workup due to water-soluble byproducts. nih.gov

Introduction of Chiral Centers and Stereoselective Synthesis

Creating chiral analogues of this compound involves the introduction of one or more stereocenters, which are typically carbon atoms bonded to four different groups. savemyexams.comlibretexts.org For a molecule based on an acrylic acid scaffold, chirality can be introduced at the α or β positions relative to the carbonyl group.

Stereoselective Conjugate Addition: One prominent strategy for creating a chiral center at the β-position is the enantioselective conjugate addition (Michael addition) of nucleophiles to the acrylic acid system. For instance, the addition of a chiral amine or a nucleophile guided by a chiral catalyst to the double bond can establish a new stereocenter. This approach is fundamental in the synthesis of β-amino acids. organic-chemistry.org

Biocatalytic Methods: Enzymes offer a powerful tool for stereoselective synthesis. Transaminases can be used in dynamic kinetic resolution processes to prepare β-branched α-amino acids with high diastereo- and enantioselectivity. nih.gov Such enzymatic methods could potentially be applied to precursors of this compound to install chirality.

Asymmetric Catalysis: Transition metal catalysis with chiral ligands provides another robust avenue. For example, iridium-based catalysts have been successfully used for the enantioselective preparation of α-stereogenic acrylates through allylic alkylation followed by an elimination reaction. rsc.org Similarly, cooperative catalysis involving an isothiourea Lewis base and a Brønsted acid has been shown to be effective for the enantioselective synthesis of α-aryl-β²-amino esters. nih.gov These advanced methods could be adapted to generate novel, optically active analogues.

Table 3: Strategies for Stereoselective Synthesis

StrategyDescriptionPotential Application
Enantioselective Mannich ReactionCatalytic, asymmetric addition of an amine equivalent to an enolate.Synthesis of chiral β-amino acid analogues. organic-chemistry.org
Biocatalytic Dynamic Kinetic ResolutionUse of enzymes (e.g., transaminases) to selectively form one stereoisomer from a racemic mixture.Production of enantiopure aromatic β-branched α-amino acids. nih.gov
Krische AllylationIridium-catalyzed allylic substitution to form chiral intermediates.Synthesis of vinyl, alkyl-substituted chiral acrylates. rsc.org
Cooperative OrganocatalysisUse of multiple catalysts (e.g., isothiourea and a Brønsted acid) to control stereochemistry.Enantioselective synthesis of α-aryl-β²-amino esters. nih.gov

Halogenation and Interconversion of Halogenated Pyridine Moieties

The 6-bromo substituent on the pyridine ring is a versatile synthetic handle that can be retained, removed, or converted into other functional groups, including other halogens. The interconversion of this bromide to a chloride, iodide, or fluoride (B91410) can significantly modulate the electronic and steric properties of the molecule.

Halogen-Metal Exchange: A common strategy for halogen interconversion on aromatic rings is the halogen-metal exchange reaction. znaturforsch.com Treating the 6-bromopyridine derivative with a strong organometallic base, such as n-butyllithium or a turbo-Grignard reagent (iPrMgCl·LiCl), at low temperatures can generate a pyridyl-lithium or pyridyl-magnesium species. znaturforsch.comacs.org This organometallic intermediate can then be quenched with an electrophilic halogen source (e.g., I₂, C₂Cl₆, NFSI) to install the desired new halogen. This method is particularly effective for converting bromides to iodides or chlorides.

Metal-Catalyzed Halogen Exchange (Finkelstein-type): The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides using transition metal catalysis. frontiersin.org For example, copper(I) iodide, often in the presence of a diamine ligand, can catalyze the conversion of aryl bromides to aryl iodides using sodium iodide. frontiersin.org Similarly, palladium-catalyzed reactions have been developed for the conversion of aryl bromides and iodides into the corresponding aryl fluorides, although these can be challenging. frontiersin.org

Direct Halogenation via Phosphonium Salts: A more recent method involves the activation of the pyridine ring towards nucleophilic attack. Pyridines can be converted into pyridylphosphonium salts, which can then react with a nucleophilic halide source (e.g., LiCl, LiI) to install a halogen, often with high regioselectivity. nih.gov

Table 4: Methods for Halogen Interconversion on the Pyridine Ring

MethodReagentsTransformation
Halogen-Lithium Exchange1. n-BuLi or s-BuLi2. Electrophilic halogen source (I₂, CCl₃CCl₃)Br → I, Br → Cl acs.orgnih.gov
Halogen-Magnesium Exchange1. iPrMgCl·LiCl2. Electrophilic halogen sourceBr → I, Br → Cl znaturforsch.com
Copper-Catalyzed IodinationNaI, CuI, ligand (e.g., DMCDA)Br → I frontiersin.org
Palladium-Catalyzed FluorinationAgF, KF, Pd-catalyst/ligandBr → F frontiersin.org
Phosphonium Salt Method1. Phosphine, Tf₂O2. Halide source (e.g., LiCl, LiI)C-H → Cl, Br, I nih.gov

Spectroscopic and Structural Characterization of 3 6 Bromopyridin 3 Yl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the carbon and hydrogen framework.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the characterization of 3-(6-Bromopyridin-3-yl)acrylic acid. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum provides analogous information for the carbon atoms in the molecule.

The ¹H NMR spectrum of a related compound, 3-(3-pyridyl)acrylic acid, shows characteristic signals for the vinyl protons and the protons of the pyridine (B92270) ring. chemicalbook.com For acrylic acid itself, the vinylic protons typically appear as a complex pattern of multiplets due to spin-spin coupling. researchgate.netresearchgate.net In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum of 3-(3-pyridyl)acrylic acid displays distinct peaks corresponding to the different protons in the molecule. chemicalbook.com

The ¹³C NMR spectrum of acrylic acid shows resonances for the carboxylic carbon and the two olefinic carbons. chemicalbook.com In substituted acrylic acids, the chemical shifts of these carbons are influenced by the nature of the substituent.

Table 1: Representative ¹H NMR Spectral Data for Related Compounds

Compound Solvent Chemical Shift (δ) in ppm
3-(3-Pyridyl)acrylic acid DMSO-d₆ 12.6 (s, 1H, COOH), 8.87 (d, 1H), 8.60 (dd, 1H), 8.16 (m, 1H), 7.64 (d, 1H), 7.46 (dd, 1H), 6.71 (d, 1H)

Table 2: Representative ¹³C NMR Spectral Data for Related Compounds

Compound Solvent Chemical Shift (δ) in ppm

Note: The data presented are for related compounds and serve as a reference for the expected spectral features of this compound. Actual chemical shifts for the target compound may vary.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the carbon-carbon double bond.

For acrylic acid, characteristic IR absorptions include a strong C=O stretching band around 1700 cm⁻¹, a C=C stretching band near 1635 cm⁻¹, and a broad O-H stretching band from the carboxylic acid group in the region of 3300-2500 cm⁻¹. researchgate.netchemicalbook.comspectroscopyonline.com The spectrum of 3-(3-furyl)acrylic acid, a similar compound, also displays these characteristic peaks. nist.gov The pyridine ring will also exhibit its own set of characteristic vibrations.

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in Acrylic Acids

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 3300 - 2500 (broad)
C=O (Carboxylic Acid) Stretching 1725 - 1700
C=C (Alkene) Stretching 1650 - 1600
C-O (Carboxylic Acid) Stretching 1320 - 1210

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy provides insights into the electronic transitions within a molecule. The presence of the conjugated system, involving the pyridine ring and the acrylic acid moiety, in this compound is expected to give rise to characteristic absorption bands in the UV region. For instance, acrylic acid exhibits an absorption maximum at 213 nm, indicative of the α,β-unsaturated γ-lactone system. researchgate.net The extended conjugation in this compound would likely shift the absorption maximum to a longer wavelength (a bathochromic shift).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ and, due to the presence of bromine, a characteristic isotopic pattern with another peak at [M+2]⁺ of nearly equal intensity. Fragmentation of the molecular ion would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyridine ring and the acrylic acid chain.

X-ray Diffraction Studies on Solid-State Structures and Supramolecular Assembly

X-ray diffraction (XRD) is a powerful analytical technique for investigating the solid-state structure of crystalline materials. It provides detailed information about the atomic arrangement within a crystal lattice, including unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions. This information is crucial for understanding the physical and chemical properties of a compound.

Despite a thorough review of the scientific literature, specific X-ray diffraction studies providing detailed crystal structure data for this compound could not be located. Consequently, experimentally determined data tables for its crystallographic parameters and specific supramolecular assembly are not available at this time.

In the absence of specific data for this compound, this section will outline the principles of how X-ray diffraction would be applied to characterize its solid-state structure and the types of supramolecular assemblies that could be anticipated based on its molecular structure.

Principles of Single-Crystal X-ray Diffraction

For a definitive three-dimensional structure, a single crystal of this compound of suitable quality would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a series of spots of varying intensity, would be collected. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal.

Analysis of the diffraction data would yield the fundamental properties of the crystal lattice:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise position of each atom within the asymmetric unit.

From these primary data, a detailed picture of the molecule's geometry, including bond lengths, bond angles, and torsion angles, can be constructed.

Anticipated Supramolecular Assembly

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). It is highly probable that strong O-H···N hydrogen bonds would form between the carboxylic acid of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. This is a common and robust interaction in pyridyl-carboxylic acid systems. Additionally, the carboxylic acid groups could form dimeric structures via O-H···O hydrogen bonds.

Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites such as the carbonyl oxygen or the pyridine nitrogen of adjacent molecules.

π-π Stacking: The aromatic pyridine ring is capable of engaging in π-π stacking interactions with neighboring rings, further stabilizing the crystal structure.

The interplay of these various intermolecular forces would result in a specific three-dimensional supramolecular network. The characterization of this network is essential for understanding the material's properties, such as solubility and melting point.

Due to the unavailability of specific research findings, the following data tables remain unpopulated.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₈H₆BrNO₂
Formula weight228.04
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? °
VolumeData not available
ZData not available
Density (calculated)Data not available
Absorption coefficientData not available
F(000)Data not available
Crystal sizeData not available
Theta range for data collectionData not available
Index rangesData not available
Reflections collectedData not available
Independent reflectionsData not available
Completeness to thetaData not available
Absorption correctionData not available
Max. and min. transmissionData not available
Refinement methodData not available
Data / restraints / parametersData not available
Goodness-of-fit on F²Data not available
Final R indices [I>2sigma(I)]Data not available
R indices (all data)Data not available
Largest diff. peak and holeData not available

Table 2: Hypothetical Selected Bond Lengths [Å] and Angles [°] for this compound

Bond/AngleLength (Å) / Angle (°)
Br-C(6)Data not available
C(3)-C(7)Data not available
C(7)=C(8)Data not available
C(8)-C(9)Data not available
C(9)=O(1)Data not available
C(9)-O(2)Data not available
N(1)-C(2)-C(3)Data not available
C(3)-C(7)-C(8)Data not available
C(7)-C(8)-C(9)Data not available
O(1)-C(9)-O(2)Data not available

Computational and Theoretical Investigations of 3 6 Bromopyridin 3 Yl Acrylic Acid Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometry, stability, and electronic characteristics without the need for empirical data.

Density Functional Theory (DFT) Studies of Molecular Conformation and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "3-(6-Bromopyridin-3-yl)acrylic acid," DFT studies would be instrumental in determining its most stable three-dimensional shape (conformation). By calculating the potential energy surface of the molecule, researchers can identify the lowest energy conformers, which are the most likely to exist under normal conditions. These calculations would also provide insights into the bond lengths, bond angles, and dihedral angles that define the molecule's geometry. The stability of the molecule can be further assessed by calculating its total energy and thermodynamic properties.

Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps in determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For "this compound," this analysis would predict its reactivity in various chemical environments.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is a key factor in understanding molecular stability. NBO analysis can identify significant orbital interactions, such as hyperconjugation, and quantify their stabilizing energies. For "this compound," NBO analysis would reveal the nature of the bonds, the charge distribution on each atom, and the extent of electron delocalization across the pyridine (B92270) ring and the acrylic acid side chain.

Molecular Modeling and Dynamics Simulations in Chemical and Biological Contexts

Molecular modeling and dynamics simulations are essential tools for studying how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates. If "this compound" were to be investigated as a potential inhibitor of an enzyme, molecular docking would be used to predict its binding mode within the enzyme's active site. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, and provide a binding affinity score, which estimates the strength of the interaction.

Molecular Dynamics (MD) Simulations of Ligand-Protein Systems

Following molecular docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked pose and observe conformational changes in both the ligand and the protein. For a complex of "this compound" and a target protein, an MD simulation would reveal the flexibility of the ligand in the binding site and the stability of its interactions over a simulated period, offering deeper insights into the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a crucial computational strategy in medicinal chemistry and toxicology for predicting the biological activity of chemical compounds. nih.govmdpi.com These models establish a mathematical correlation between the chemical structure of a compound and its biological effect. For a molecule like this compound, QSAR can be employed to forecast its potential as a therapeutic agent or to assess its toxicity profile.

The development of a robust QSAR model begins with a dataset of compounds that are structurally related to this compound and for which experimental biological activity data are available. nih.gov This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Various molecular descriptors, which are numerical representations of the molecule's physicochemical properties, are calculated for each compound. These descriptors can include electronic, steric, and lipophilic properties.

For instance, in studies of related heterocyclic compounds like pyrrolopyrimidine and coumarin (B35378) derivatives, descriptors derived from methods like Density Functional Theory (DFT) and software such as Gaussian and ChemBioOffice are used. nih.govjournaljpri.com The models are then constructed using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN). nih.gov

A hypothetical QSAR study on a series of substituted pyridinyl acrylic acids, including this compound, might aim to predict their inhibitory activity against a specific enzyme. The resulting model would be an equation that links the calculated descriptors to the observed activity (e.g., pIC₅₀). The quality and predictive capability of the model are assessed using statistical metrics such as the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (q²). researchgate.net For a model to be considered reliable, these values should meet established thresholds, ensuring the model's robustness and applicability for predicting the activity of new, untested compounds. nih.govmdpi.com The insights gained from the model, such as from 3D-QSAR contour maps, can then guide the rational design of more potent analogs by indicating which structural modifications are likely to enhance biological activity. researchgate.net

Table 1: Representative Molecular Descriptors for QSAR Modeling This table presents a selection of descriptors that would be relevant in a QSAR study of this compound and its analogs.

In Silico Prediction and Analysis of Molecular Properties

In silico methods, which refer to computational simulations and predictions, are indispensable tools for the early-stage evaluation of drug candidates. nih.gov For this compound, these techniques can provide rapid and cost-effective estimations of its physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. These predictions help to identify potential liabilities before committing to expensive and time-consuming experimental synthesis and testing.

Beyond basic properties, in silico models can predict ADME characteristics. For instance, predictions can be made regarding a compound's potential for oral bioavailability, blood-brain barrier penetration, and interaction with key metabolic enzymes like the cytochrome P450 family. Toxicity prediction tools can also screen for potential issues such as mutagenicity or cardiotoxicity by comparing the query structure against databases of compounds with known toxicological profiles. nih.gov

For this compound, these predictive tools offer a comprehensive preliminary assessment. For example, a predicted high logP value might suggest good membrane permeability but also potential issues with aqueous solubility. The predicted polar surface area can give an indication of its ability to be absorbed orally. The table below summarizes some key molecular properties for this compound predicted using computational methods, similar to data available for related compounds in public databases like PubChem. nih.gov

Table 2: Predicted Molecular Properties of this compound This table displays computationally predicted properties. Experimental values may vary.

Investigation of Biological Activities and Mechanisms in Vitro and in Silico

Antimicrobial and Antiviral Activity (Preclinical In Vitro Assessments)

Antiviral Potential (e.g., plant viruses, HIV-1)

A thorough review of available scientific literature yielded no specific studies on the antiviral activity of 3-(6-Bromopyridin-3-yl)acrylic acid against plant viruses or the Human Immunodeficiency Virus (HIV-1). While research into novel antiviral agents is a robust field, with investigations into compounds ranging from plant-derived natural products to synthetic molecules, this specific acrylic acid derivative does not appear to have been a subject of such studies. mdpi.comnih.govresearchgate.netfrontiersin.org For instance, studies have explored the anti-HIV properties of plant coumarins, which inhibit viral replication through various mechanisms, and the efficacy of monoclonal antibodies in neutralizing HIV-1, but none have included this compound in their investigations. mdpi.comfrontiersin.orgnih.gov

Anticancer Potential (In Vitro Cell Line Studies)

There is a significant lack of published research on the in vitro anticancer potential of this compound. Scientific investigations into similarly named compounds, such as 3-bromopyruvic acid (3-BP), have shown that it can inhibit the growth of cancer cells, including castration-resistant prostate cancer cells, by inducing apoptosis and disrupting cell metabolism. nih.govnih.gov However, these findings relate to a different chemical entity. No studies detailing the effects of this compound on any cancer cell lines were identified.

Structure-Activity Relationship (SAR) Elucidation

The structure-activity relationship (SAR) for this compound and its derivatives is not well-documented in the available scientific literature.

Impact of Structural Modifications on Biological Potency and Selectivity

No studies were found that specifically investigate how structural modifications to this compound affect its biological potency and selectivity. SAR studies are crucial for optimizing lead compounds into effective therapeutic agents. For other classes of compounds, such as analogs of the ASIC-3 inhibitor A-317567 and various ursolic acid derivatives, extensive SAR studies have been conducted to identify key structural features that enhance activity and selectivity. nih.govnih.gov However, similar research has not been published for the this compound scaffold.

Stereochemical Influence on Biological Activity

Information regarding the influence of stereochemistry on the biological activity of this compound is not available in the current body of scientific literature. For other molecules, such as a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, diastereoselective synthesis was employed to determine the absolute configuration that resulted in the highest affinity and selectivity for its target. nih.gov Such detailed stereochemical investigations for this compound have not been reported.

Mechanistic Investigations of Biological Action

The molecular mechanisms underlying the potential biological effects of this compound have not been elucidated in published studies.

Molecular Basis of Ligand-Target Interactions

No molecular docking or other mechanistic studies have been performed to understand the ligand-target interactions of this compound. In contrast, in silico investigations have been conducted for compounds like 3-bromopyruvate (B3434600) to predict its binding to key metabolic enzymes, providing insight into its anticancer effects. nih.gov Similar research to identify the potential molecular targets and binding characteristics of this compound is currently absent from the scientific record.

Modulation of Cellular Pathways (In Vitro Mechanistic Studies)

Detailed research findings and data tables on the modulation of cellular pathways by this compound are not available in the current scientific literature.

Advanced Applications and Specialized Chemical Studies of 3 6 Bromopyridin 3 Yl Acrylic Acid

The unique molecular structure of 3-(6-bromopyridin-3-yl)acrylic acid, featuring a pyridine (B92270) ring, a bromo substituent, and an acrylic acid moiety, makes it a compound of significant interest in advanced chemical research. Its functionalities allow for its application in materials science, photochemistry, and catalysis.

Q & A

Basic: What are the standard synthetic routes for 3-(6-Bromopyridin-3-yl)acrylic acid, and how is its purity validated?

Methodological Answer:
The compound is synthesized via coupling reactions using bromopyridine derivatives and acrylic acid precursors. For example, a protocol involving acylation with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) has been employed for analogous pyridine acrylates, enabling carboxyl group activation . Post-synthesis, purity is validated through:

  • Elemental analysis : Calculated vs. observed C, H, and N percentages (e.g., C: 42.14%, H: 2.65%, N: 6.14% for this compound) .
  • Melting point determination : A sharp melting point of 231–232°C confirms crystalline purity .
  • Chromatography : High-performance liquid chromatography (HPLC) with >95% purity thresholds.

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:
Key spectroscopic techniques include:

  • 1H NMR : Peaks at δ 8.68 (d, J = 2.2 Hz, 1H), 8.20 (dd, J = 8.4, 2.2 Hz, 1H), and 7.57 (d, J = 8.4 Hz, 1H) confirm the pyridine ring protons, while the acrylic acid moiety shows a doublet at δ 6.56 (d, J = 16.0 Hz, 1H) and δ 7.96 (d, J = 16.0 Hz, 1H) .
  • 13C NMR : Signals at δ 167.8 (COOH), 148.5 (C-Br), and 132.3–121.7 (aromatic carbons) verify the structure .
  • FT-IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the carboxylic acid group.

Advanced: How can cross-coupling reactions modify the bromine substituent for functional group diversification?

Methodological Answer:
The bromine atom at the 6-position of the pyridine ring enables transition-metal-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
  • Buchwald-Hartwig amination : Introduce amines via Pd-mediated C–N bond formation .
  • Sonogashira coupling : Attach alkynes using CuI and Pd(PPh₃)₂Cl₂ .
    Example protocol :

Dissolve 1 mmol of the brominated compound in degassed THF.

Add 1.2 mmol boronic acid, 0.05 mmol Pd catalyst, and 2 mmol base (e.g., K₂CO₃).

Heat at 80°C for 12–24 hours under inert atmosphere.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advanced: What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR : Resolve dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25–60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals unambiguously .
  • X-ray crystallography : Resolve structural ambiguities (e.g., regiochemistry of substitution) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

Advanced: How does the pyridine ring’s electronic nature influence reactivity in nucleophilic additions?

Methodological Answer:
The electron-deficient pyridine ring directs nucleophilic attacks to specific positions:

  • Carboxylic acid group : Acts as an electron-withdrawing group, enhancing the electrophilicity of the α,β-unsaturated system for Michael additions .
  • Bromine substituent : Further deactivates the pyridine ring, favoring nucleophilic substitution at the 6-position.
    Example reaction :
  • Thiol-Michael addition : Thiols (e.g., glutathione) add to the α,β-unsaturated carbonyl under mild conditions (pH 7–8, room temperature).
    Experimental design :

Dissolve 1 mmol compound in PBS buffer (pH 7.4).

Add 1.2 mmol thiol and stir at 25°C.

Monitor via TLC or LC-MS until completion (typically 2–6 hours).

Application: What is the role of this compound in designing bioactive molecules?

Methodological Answer:
The compound serves as a versatile scaffold for drug discovery:

  • Radiosensitizers : Analogous pyridine acrylates (e.g., N-[3-(3-pyridyl)acryloyl]-2-aminobutyric acid) enhance radiation sensitivity in cancer cells via ROS generation .
  • Antimicrobial agents : The bromine atom allows further functionalization with pharmacophores (e.g., fluoroquinolones).
    Case study :

Synthesize a derivative via Suzuki coupling to attach a bioactive aryl group.

Evaluate cytotoxicity using MTT assays on HeLa cells.

Assess radiosensitization via clonogenic survival assays under hypoxic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Bromopyridin-3-yl)acrylic acid
Reactant of Route 2
Reactant of Route 2
3-(6-Bromopyridin-3-yl)acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.